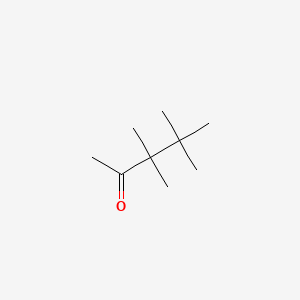

2-Pentanone, 3,3,4,4-tetramethyl-

Description

Contextualization within the Class of Highly Substituted Ketones

Highly substituted ketones, such as 2-Pentanone, 3,3,4,4-tetramethyl-, are a class of organic compounds where the carbonyl group is flanked by bulky alkyl groups. This steric hindrance significantly influences their reactivity. Aldehydes are generally more reactive than ketones towards nucleophilic attack due to both electronic and steric factors. researchgate.net In ketones, the presence of two alkyl groups, as opposed to one in aldehydes, increases steric hindrance around the carbonyl carbon, making it less accessible to nucleophiles. acs.org Furthermore, the electron-donating nature of alkyl groups reduces the partial positive charge on the carbonyl carbon, decreasing its electrophilicity. acs.org In highly substituted ketones like 2-Pentanone, 3,3,4,4-tetramethyl-, these steric and electronic effects are amplified, leading to unique reactivity patterns compared to less substituted ketones.

Historical Development and Early Chemical Investigations of Sterically Hindered Ketones

The study of sterically hindered ketones has a rich history rooted in the development of our understanding of steric effects in organic reactions. While specific early investigations focusing solely on 2-Pentanone, 3,3,4,4-tetramethyl- are not extensively documented in readily available literature, the broader exploration of bulky ketones has been crucial in shaping modern organic chemistry. Early work on reactions like the Friedel-Crafts acylation, dating back to the late 19th and early 20th centuries, provided initial insights into how steric bulk could influence reaction outcomes. acs.org The pioneering work of scientists like Ronald George Wreyford Norrish in the mid-20th century on the photochemistry of ketones, which led to the discovery of the Norrish Type I and Type II reactions, was instrumental. wikipedia.orgdrugfuture.com These photochemical reactions are particularly relevant to sterically hindered ketones, as the steric strain can influence the pathways of radical fragmentation and rearrangement upon photoexcitation. wikipedia.orgnih.gov The investigation of these bulky ketones has helped to refine our understanding of reaction mechanisms and the subtle interplay of electronic and steric factors that govern chemical transformations.

Significance in Contemporary Organic Chemistry Research

Sterically hindered ketones, including 2-Pentanone, 3,3,4,4-tetramethyl-, continue to be of significant interest in contemporary organic chemistry. Their unique reactivity makes them valuable tools in organic synthesis. For instance, the development of methods for the synthesis of sterically hindered ketones is an active area of research, with applications in the construction of complex molecules. mdpi.com The resistance of the carbonyl group in these ketones to nucleophilic attack allows for selective reactions at other sites within a molecule.

Furthermore, the study of the photochemical behavior of sterically hindered ketones remains a vibrant field. The Norrish reactions of these compounds are used to generate specific radical intermediates, which can then be used in a variety of synthetic transformations. wikipedia.orgnih.gov The predictable fragmentation patterns of these ketones upon irradiation make them useful in mechanistic studies and in the synthesis of complex molecular architectures. In recent years, there has been growing interest in using sterically hindered ketones as precursors in transition metal-catalyzed reactions and in the development of new synthetic methodologies. sciencedaily.com Their unique properties also make them interesting candidates for studies in materials science and in the development of new photoinitiators for polymerization reactions. wikipedia.org

Physicochemical Properties

The defining feature of 2-Pentanone, 3,3,4,4-tetramethyl- is its significant steric bulk around the carbonyl group. This has a profound impact on its physical and chemical properties.

| Property | Value |

| Molecular Formula | C₉H₁₈O |

| Molecular Weight | 142.24 g/mol |

| CAS Number | 865-66-7 |

| IUPAC Name | 3,3,4,4-tetramethylpentan-2-one |

Data sourced from PubChem acs.orgnih.gov and NIST WebBook. nist.gov

Spectroscopic Data

The structure of 2-Pentanone, 3,3,4,4-tetramethyl- has been confirmed through various spectroscopic techniques.

Mass Spectrometry

The mass spectrum of 2-Pentanone, 3,3,4,4-tetramethyl- provides valuable information about its fragmentation pattern. The molecular ion peak (M+) is expected at m/z 142.

Infrared (IR) Spectroscopy

The IR spectrum of a ketone is characterized by a strong absorption band corresponding to the C=O stretching vibration. For saturated aliphatic ketones, this peak typically appears in the range of 1705-1725 cm⁻¹. For 2-Pentanone, 3,3,4,4-tetramethyl-, a strong absorption in this region would confirm the presence of the carbonyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.

¹³C NMR: The carbonyl carbon of a ketone typically resonates in the downfield region of the ¹³C NMR spectrum, often above 200 ppm.

¹H NMR: The proton NMR spectrum would show distinct signals for the different methyl groups in the molecule, with their chemical shifts and splitting patterns providing information about their chemical environment.

¹⁷O NMR: The ¹⁷O NMR spectrum of 3,3,4,4-tetramethyl-2-pentanone has been reported, providing direct insight into the electronic environment of the carbonyl oxygen. spectrabase.com

Structure

3D Structure

Properties

CAS No. |

865-66-7 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

3,3,4,4-tetramethylpentan-2-one |

InChI |

InChI=1S/C9H18O/c1-7(10)9(5,6)8(2,3)4/h1-6H3 |

InChI Key |

VVCKMVBQLNBXOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C)(C)C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Pentanone, 3,3,4,4 Tetramethyl

Established Synthetic Pathways and Precursors

Traditional synthetic approaches toward highly branched ketones often rely on the assembly of the carbon skeleton through robust carbon-carbon bond-forming reactions, followed by the introduction or modification of the ketone functionality.

Specific Reaction Routes and Intermediates for Branched Ketones

A plausible and documented pathway to obtain 2-Pentanone, 3,3,4,4-tetramethyl- involves a multi-step sequence starting from a highly substituted alcohol. This method highlights the strategy of first constructing the complex carbon framework and then manipulating functional groups to yield the target ketone.

The key steps in this synthetic route are:

Dehydration of a Precursor Alcohol: The synthesis originates from the dehydration of 2,2,3,4,4-pentamethyl-3-pentanol. This reaction typically employs a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) and heat to eliminate a molecule of water, leading to the formation of an alkene. In this specific case, the dehydration can result in a rearranged alkene, designated as alkene 'B'.

Ozonolysis of the Alkene Intermediate: The resulting alkene 'B' is then subjected to ozonolysis. This powerful oxidative cleavage reaction breaks the carbon-carbon double bond of the alkene. A reductive workup (e.g., with zinc and water or dimethyl sulfide) of the ozonide intermediate cleaves the molecule and yields two carbonyl compounds. For alkene 'B', this process yields formaldehyde (B43269) and the target molecule, 2-Pentanone, 3,3,4,4-tetramethyl-. bartleby.com

Another general and established method for the synthesis of ketones is the oxidation of secondary alcohols. Therefore, a direct route to 2-Pentanone, 3,3,4,4-tetramethyl- would be the oxidation of the corresponding secondary alcohol, 3,3,4,4-tetramethyl-2-pentanol.

Mechanistic Aspects of Carbon-Carbon Bond Formation Reactions

The formation of the highly congested carbon skeleton of 2-Pentanone, 3,3,4,4-tetramethyl- is a significant synthetic hurdle. Several classical carbon-carbon bond-forming reactions can be considered, each with its own mechanistic challenges due to steric hindrance.

Grignard Reactions: The addition of a Grignard reagent to a carbonyl compound is a fundamental method for C-C bond formation. researchgate.net A hypothetical route could involve the reaction of a highly hindered Grignard reagent, such as tert-butylmagnesium chloride, with an acyl chloride like pivaloyl chloride. google.comacs.org However, with sterically demanding substrates, the Grignard reagent can act as a base, leading to deprotonation and enolate formation, or as a reducing agent, rather than as a nucleophile. google.com The mechanism is thought to proceed via a nucleophilic addition, but for sterically hindered ketones, a single electron transfer (SET) mechanism may become competitive. google.com

Organocuprate Reactions: Gilman reagents (lithium dialkylcuprates) are softer nucleophiles than Grignard reagents and are known to react with acyl chlorides to produce ketones, typically without the secondary addition that would lead to a tertiary alcohol. nist.govstackexchange.com This makes them potentially more suitable for the controlled synthesis of hindered ketones. The reaction of lithium di-tert-butylcuprate with acetyl chloride could be a theoretical pathway.

Friedel-Crafts Acylation: This classic reaction introduces an acyl group to an aromatic ring, but its principles can be applied to aliphatic systems under certain conditions. sigmaaldrich.com However, Friedel-Crafts reactions are notoriously susceptible to steric effects. numberanalytics.comnumberanalytics.com The acylation of a highly branched alkane is generally not feasible. Furthermore, when using bulky acyl chlorides like pivaloyl chloride, an anomalous reaction can occur where the acylium ion decarbonylates to form a stable tertiary carbocation, leading to alkylation instead of acylation. stackexchange.com This highlights a key mechanistic challenge in constructing the desired framework.

Catalytic Systems and Optimized Reaction Conditions

The choice of catalyst and reaction conditions is critical to overcoming the high activation barriers associated with the synthesis of sterically hindered molecules.

| Reaction Type | Catalyst / Reagents | Conditions | Purpose |

| Dehydration | H₂SO₄ or H₃PO₄ | Heat | To form an alkene from a precursor alcohol. |

| Ozonolysis | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Low temperature (e.g., -78 °C) | To cleave the alkene and form the target ketone. |

| Grignard Reaction | Magnesium, Anhydrous Ether or THF | Anhydrous conditions | To form the Grignard reagent for C-C bond formation. researchgate.net |

| Friedel-Crafts Acylation | Lewis Acids (e.g., AlCl₃, FeCl₃) | Anhydrous solvent | To generate the electrophilic acylium ion. sigmaaldrich.com |

For Grignard reactions involving hindered ketones, optimization might involve using less polar solvents to favor the nucleophilic addition pathway over side reactions. orgsyn.org In Friedel-Crafts acylation, the choice of a milder Lewis acid and precise temperature control can sometimes mitigate unwanted rearrangements and side reactions. sigmaaldrich.com

Novel and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods that offer high selectivity and minimize waste.

Chemo-, Regio-, and Stereoselectivity in Synthesis

Achieving high selectivity is paramount in complex syntheses.

Chemoselectivity: In the context of synthesizing 2-Pentanone, 3,3,4,4-tetramethyl-, chemoselectivity is crucial when using organometallic reagents. For instance, the use of organocuprates instead of Grignard reagents to react with an appropriate acid chloride would be a key chemoselective choice to ensure the reaction stops at the ketone stage. nist.gov

Regioselectivity: In the dehydration step of the precursor alcohol (2,2,3,4,4-pentamethyl-3-pentanol), the formation of the desired alkene 'B' that leads to the target ketone upon ozonolysis is a matter of regioselectivity, governed by carbocation stability and rearrangement pathways (e.g., Zaitsev's vs. Hofmann's rule and potential methyl shifts). bartleby.com

Stereoselectivity: While 2-Pentanone, 3,3,4,4-tetramethyl- itself is achiral, stereoselectivity would be a critical consideration in the synthesis of chiral analogs or in intermediate steps that might involve chiral centers.

Sustainable Synthetic Methodologies and Process Intensification

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For ketone synthesis, several green approaches are being explored.

Catalysis: The development of more efficient and recyclable catalysts is a cornerstone of green chemistry. For acylations, moving from stoichiometric, moisture-sensitive Lewis acids like AlCl₃ to catalytic, recyclable alternatives is a key goal. organic-chemistry.org

Atom Economy: Synthetic routes with high atom economy are preferred. The dehydration-ozonolysis pathway, while effective, generates a co-product (formaldehyde), which lowers its atom economy. bartleby.com Direct oxidation of the corresponding secondary alcohol would, in principle, offer a higher atom economy.

Process Intensification: This involves developing technologies to make chemical processes smaller, safer, and more energy-efficient. For ketone synthesis, this could involve the use of microreactors to improve heat and mass transfer, potentially increasing yields and reducing side reactions, especially in highly exothermic or fast reactions.

Chemical Reactivity and Mechanistic Studies of 2 Pentanone, 3,3,4,4 Tetramethyl

Nucleophilic and Electrophilic Reactions of the Carbonyl Group

The reactivity of the carbonyl group in 2-Pentanone, 3,3,4,4-tetramethyl- is fundamentally dictated by the electronic character of the carbon-oxygen double bond and the profound steric hindrance imposed by the adjacent quaternary and tertiary carbon centers.

Influence of Steric Hindrance on Reactivity Profiles

The defining structural feature of 2-Pentanone, 3,3,4,4-tetramethyl- is the presence of a tert-butyl group (at C4) and a dimethylated carbon (at C3) adjacent to the carbonyl group. This arrangement creates a highly congested environment around the electrophilic carbonyl carbon. Consequently, the accessibility of the carbonyl carbon to nucleophiles is significantly diminished compared to less substituted ketones.

This steric hindrance leads to a marked decrease in reactivity towards many standard carbonyl reactions. For instance, nucleophilic addition reactions, which are characteristic of ketones, are substantially slower. The bulky alkyl groups physically obstruct the trajectory of incoming nucleophiles, raising the activation energy of the addition step. wikipedia.org This effect is clearly observed in the reactivity of its structural isomer, 2,2,4,4-tetramethyl-3-pentanone (di-tert-butyl ketone), where the two tert-butyl groups flanking the carbonyl make it exceptionally unreactive. In one study, the steric hindrance of di-tert-butyl ketone was noted to completely prevent condensation reactions with alkoxylamines under conditions where less hindered ketones react readily. acs.org Similarly, direct reductive amination of sterically hindered ketones requires specific catalytic systems, such as those based on Rhodium and Ruthenium, to overcome the steric barriers. rsc.org Therefore, the reactivity profile of 2-Pentanone, 3,3,4,4-tetramethyl- is characterized by a general lethargy towards nucleophilic attack.

Reaction Kinetics and Thermodynamic Parameters of Transformations

Quantitative data on the reaction kinetics for 2-Pentanone, 3,3,4,4-tetramethyl-, are scarce in the literature. However, kinetic studies on its sterically hindered isomer, 2,2,4,4-tetramethyl-3-pentanone, have been performed, particularly for reduction reactions using reagents like lithium triethylborohydride. sigmaaldrich.com The rates of such reactions are confirmed to be significantly lower than for unhindered ketones. The rate constants for photochemical processes, such as Norrish-type fragmentations, are also highly dependent on the stability of the radical intermediates formed, which is a reflection of the ketone's substitution pattern. youtube.com

Thermodynamic data for the isomer 2,2,4,4-tetramethyl-3-pentanone are available and provide a useful reference point. These data, compiled by the National Institute of Standards and Technology (NIST), quantify the energetic properties of the molecule.

Interactive Table: Thermodynamic Properties of 2,2,4,4-tetramethyl-3-pentanone (Isomer)

| Property | Value | Units |

|---|---|---|

| Molar Mass | 142.24 | g/mol |

| Boiling Point (at 1 atm) | 152-153 | °C |

| Standard Enthalpy of Formation (liquid) | -385.5 ± 1.5 | kJ/mol |

| Standard Enthalpy of Combustion (liquid) | -5845.4 ± 1.4 | kJ/mol |

Data sourced from the NIST Chemistry WebBook. nist.govsigmaaldrich.com Note: These values are for the isomer 2,2,4,4-tetramethyl-3-pentanone and are used as an approximation for the target compound.

Enolization and Tautomerism Dynamics

Keto-enol tautomerism is an equilibrium process that requires the presence of at least one hydrogen atom on a carbon adjacent to the carbonyl group (an α-hydrogen). The dynamics of this process for 2-Pentanone, 3,3,4,4-tetramethyl- are distinct from its non-enolizable isomer, di-tert-butyl ketone.

2-Pentanone, 3,3,4,4-tetramethyl- possesses three α-hydrogens on the C1 methyl group. Therefore, it is capable of forming an enol tautomer under either acidic or basic conditions. utexas.edu

Base-catalyzed enolization proceeds via the removal of an α-proton by a base to form an enolate anion. This enolate is a resonance-stabilized intermediate and is considered an ambident nucleophile, capable of reacting at either the α-carbon or the oxygen. libretexts.org Protonation of the enolate oxygen yields the enol. utexas.edu

Acid-catalyzed enolization involves the initial protonation of the carbonyl oxygen, which increases the acidity of the α-hydrogens. A weak base (like water) can then remove an α-proton to form the enol directly. utexas.edulibretexts.org

In contrast, 2,2,4,4-tetramethyl-3-pentanone lacks any α-hydrogens, making it a non-enolizable ketone. masterorganicchemistry.comnih.gov This inability to form an enol or enolate intermediate renders it inert to a wide range of reactions that require this pathway, such as aldol (B89426) condensations and α-halogenation.

For 2-Pentanone, 3,3,4,4-tetramethyl-, only one enol structure is possible, so there is no issue of regioselectivity (i.e., thermodynamic vs. kinetic enolate formation) that arises with unsymmetrical ketones having α-hydrogens on both sides. masterorganicchemistry.comorganicchemistrytutor.comyoutube.com The stability of the enol form is generally much lower than the keto form due to the greater strength of the C=O double bond compared to a C=C double bond. utexas.edu

Photochemical and Radiochemical Behavior and Degradation Mechanisms

The photochemical behavior of aliphatic ketones is dominated by the Norrish reaction, which occurs upon excitation of the carbonyl group by UV light. wikipedia.org This excitation promotes a non-bonding electron from the oxygen to the antibonding π* orbital of the carbonyl (an n→π* transition). The resulting excited state can then undergo bond cleavage.

Norrish Type I Reaction: This reaction involves the homolytic cleavage (α-cleavage) of one of the carbon-carbon bonds adjacent to the carbonyl group. wikipedia.orgyoutube.com This creates a pair of radicals: an acyl radical and an alkyl radical. For 2-Pentanone, 3,3,4,4-tetramethyl-, two pathways are possible:

Cleavage of the C1-C2 bond to form an acetyl radical and a 1,1,2,2-tetramethylpropyl radical.

Cleavage of the C2-C3 bond to form a methyl radical and a 2,2,3,3-tetramethylbutanoyl radical. The acyl radicals can subsequently lose carbon monoxide (decarbonylate) to form another alkyl radical. youtube.com The final products are formed by recombination or disproportionation of these radical intermediates. youtube.com Studies on the analogous di-tert-butyl ketone show that Norrish Type I cleavage is a primary photochemical pathway. acs.org

Norrish Type II Reaction: This pathway requires the presence of a hydrogen atom on the γ-carbon (gamma-hydrogen). The excited carbonyl group abstracts this hydrogen atom intramolecularly, forming a 1,4-biradical intermediate. This biradical can then either cyclize to form a cyclobutanol (B46151) derivative or cleave to form an enol and an alkene. wikipedia.orgresearchgate.net 2-Pentanone, 3,3,4,4-tetramethyl- does not have any γ-hydrogens, so the Norrish Type II reaction is not a possible degradation pathway for this molecule.

Information on the radiochemical behavior (reactions induced by ionizing radiation) of this specific compound is limited, but the pathways often involve similar radical intermediates as those seen in photochemistry.

Acid-Base Chemistry and Derivatization Reactions (e.g., Oxime Formation)

The acid-base chemistry of 2-Pentanone, 3,3,4,4-tetramethyl- centers on the basicity of the carbonyl oxygen and the acidity of the α-hydrogens. The lone pairs on the carbonyl oxygen can accept a proton from a strong acid, making the ketone a weak Brønsted-Lowry base. The α-hydrogens on the C1 methyl group are weakly acidic (pKa ≈ 19-20) and can be removed by a strong base to form the conjugate base enolate, as discussed in section 3.2. masterorganicchemistry.com

A key derivatization reaction for ketones is the formation of an oxime through condensation with hydroxylamine (B1172632) (NH₂OH). numberanalytics.comscribd.com The reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. numberanalytics.com

R₂C=O + NH₂OH ⇌ R₂C=NOH + H₂O

For most ketones, this reaction occurs readily under mildly acidic conditions which serve to activate the carbonyl and catalyze the dehydration step. numberanalytics.com However, for sterically hindered ketones like 2-Pentanone, 3,3,4,4-tetramethyl-, the reaction is significantly impeded. Special conditions, such as the use of a very strong base (e.g., potassium tert-amylate) and prolonged reaction times (months at room temperature), have been shown to be necessary to synthesize oximes from highly hindered ketones in good yields. datapdf.com

Because 2-Pentanone, 3,3,4,4-tetramethyl- is an unsymmetrical ketone (the two groups attached to the carbonyl are different), the resulting oxime can exist as two geometric isomers (E and Z). stackexchange.com

Theoretical and Computational Chemistry of 2 Pentanone, 3,3,4,4 Tetramethyl

Quantum Chemical Calculations of Electronic Structure and Bonding

These databases utilize computational methods to derive key molecular descriptors. For instance, 3,3,4,4-tetramethyl-2-pentanone is identified as a methyl ketone where pentan-2-one is substituted at positions 3, 3, 4, and 4 with methyl groups. nih.gov Computational software can calculate various properties based on its structure. nih.gov

Computed Molecular Properties for 2-Pentanone, 3,3,4,4-tetramethyl-

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈O | PubChem nih.gov |

| Molecular Weight | 142.24 g/mol | PubChem nih.gov |

| Exact Mass | 142.135765193 Da | PubChem nih.gov |

| IUPAC Name | 3,3,4,4-tetramethylpentan-2-one | PubChem nih.gov |

| InChI | InChI=1S/C9H18O/c1-7(10)9(5,6)8(2,3)4/h1-6H3 | PubChem nih.gov |

| InChIKey | VVCKMVBQLNBXOE-UHFFFAOYSA-N | PubChem nih.gov |

| Topological Polar Surface Area | 17.1 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 1 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

This table is generated based on computationally derived data.

These descriptors provide a foundational understanding of the molecule's size, polarity, and potential for intermolecular interactions, all derived from theoretical models of its electronic structure.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. libretexts.org For 2-Pentanone, 3,3,4,4-tetramethyl-, rotations around the C2-C3 and C4-C5 bonds would lead to various conformers with different energies.

The relationship between the molecule's geometry and its potential energy is visualized using a Potential Energy Surface (PES). libretexts.org A PES is a multidimensional map where the potential energy of the system is plotted as a function of its geometric coordinates. libretexts.org For a molecule like 2-Pentanone, 3,3,4,4-tetramethyl-, the PES would be complex. However, by focusing on key dihedral angles, a 2D or 3D representation can be created.

Energy Minima on the PES correspond to stable, low-energy conformers. libretexts.org

Saddle Points represent transition states, which are the energy barriers between different conformers. libretexts.org

Although a specific PES for 2-Pentanone, 3,3,4,4-tetramethyl- is not publicly available, studies on analogous molecules like n-pentane demonstrate this process. The n-pentane PES reveals multiple unique conformers and transition states, which are identified and characterized using quantum chemical methods. researchgate.net A similar theoretical approach would be necessary to map the conformational landscape of 2-Pentanone, 3,3,4,4-tetramethyl-, accounting for the steric hindrance from the bulky tetramethyl groups, which would significantly influence the relative energies of its conformers.

Molecular Dynamics Simulations for Reactivity Prediction

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can predict how a molecule will behave under various conditions, providing insights into its reactivity and dynamic processes.

For 2-Pentanone, 3,3,4,4-tetramethyl-, MD simulations could be employed to:

Explore Conformational Space: Simulate the transitions between different conformers to understand the flexibility of the molecule and the timescales of these changes.

Predict Reaction Pathways: By using reactive force fields (like ReaxFF), simulations can model the breaking and forming of chemical bonds to predict the products and mechanisms of chemical reactions, such as thermal decomposition. nih.gov

Simulate Interactions: Model how the molecule interacts with solvents or other reactants, which is crucial for understanding its behavior in a chemical system.

While specific MD studies on 2-Pentanone, 3,3,4,4-tetramethyl- are not found in the literature, the methodology is well-established. For example, reactive MD simulations have been used to study shock-induced chemical reactions in other complex organic molecules, illustrating the power of this technique to predict chemical transformations under extreme conditions. nih.gov

Computational Modeling of Thermochemical Properties (e.g., Enthalpies of Formation)

Computational chemistry is a powerful tool for predicting the thermochemical properties of molecules, such as their enthalpy of formation (ΔfH°), entropy, and heat capacity. These properties are critical for understanding chemical reactions and their thermodynamics.

The National Institute of Standards and Technology (NIST) Chemistry WebBook indicates that gas-phase thermochemistry data is available for 2-Pentanone, 3,3,4,4-tetramethyl-. nist.gov This data, often derived from a combination of experimental measurements and sophisticated computational models, is accessible through NIST's subscription services. nist.gov

For comparison, the isomer 3-Pentanone, 2,2,4,4-tetramethyl- (also known as di-tert-butyl ketone) has a publicly listed standard gas-phase enthalpy of formation. Such values are crucial for chemical engineering and reaction modeling.

Example Thermochemical Data for an Isomer

| Compound Name | Property | Value (kJ/mol) | Method |

|---|

This table shows data for an isomer to illustrate the type of information available from computational thermochemistry and is NOT for 2-Pentanone, 3,3,4,4-tetramethyl-.

High-level computational methods, such as the G3 or G4 theories, are frequently used to calculate these properties with high accuracy for organic molecules.

Theoretical Spectroscopic Investigations and Prediction of Spectral Features

Computational methods can accurately predict various types of molecular spectra, which are essential for identifying and characterizing chemical compounds. These theoretical investigations can guide experimental work and help in the interpretation of experimental data.

For 2-Pentanone, 3,3,4,4-tetramethyl-, theoretical spectra can be generated using quantum chemical calculations:

Infrared (IR) Spectra: Calculations can predict the vibrational frequencies and intensities, corresponding to the absorption peaks in an IR spectrum. These are directly related to the molecule's functional groups and bonding structure. PubChem notes the availability of a vapor phase IR spectrum. nih.gov

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are invaluable for assigning signals in experimental NMR spectra. An ¹⁷O NMR spectrum for the compound is available in spectral databases. nih.govspectrabase.com

Mass Spectrometry: While mass spectrometry is an experimental technique, theoretical analysis helps in predicting fragmentation patterns. The NIST Chemistry WebBook lists available mass spectrum data for this compound, likely obtained through electron ionization. nist.govnist.gov The fragmentation would be influenced by the stability of the carbocations formed after the loss of different parts of the molecule.

Although detailed theoretical spectroscopic studies for 2-Pentanone, 3,3,4,4-tetramethyl- are not widely published, the tools to perform such investigations are standard in computational chemistry. For its isomer, 3-Pentanone, 2,2,4,4-tetramethyl-, various computed properties related to spectroscopy, such as chemical shift, are noted in databases. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Pentanone, 3,3,4,4-tetramethyl- |

| 3-Pentanone, 2,2,4,4-tetramethyl- |

| n-pentane |

Derivatives and Analogues of 2 Pentanone, 3,3,4,4 Tetramethyl

Synthesis of Structurally Modified Analogues with Bulky Substituents

The synthesis of analogues of 2-Pentanone, 3,3,4,4-tetramethyl- and other sterically hindered ketones often requires tailored synthetic strategies to overcome the challenges posed by bulky substituents. The significant steric hindrance near the carbonyl group can impede the approach of reagents, necessitating specific reaction conditions or less reactive, more selective reagents.

One common approach to synthesizing hindered ketones is the reaction of an acyl chloride with an organometallic reagent. For instance, the use of organocadmium or organocuprate (Gilman) reagents is often preferred over the more reactive Grignard or organolithium reagents. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com Gilman reagents, being softer nucleophiles, are particularly effective in reacting with highly reactive acid chlorides to form ketones, often without the common side reaction of addition to the newly formed ketone to produce a tertiary alcohol. masterorganicchemistry.comchemistrysteps.com For the synthesis of a ketone like 2-Pentanone, 3,3,4,4-tetramethyl-, one could envision the reaction of pivaloyl chloride with a suitable organocuprate.

The table below outlines a general synthetic approach for hindered ketones, which could be adapted for analogues of 2-Pentanone, 3,3,4,4-tetramethyl-.

| Reactant 1 | Reactant 2 | Product Type | General Notes |

| Acyl Chloride (e.g., Pivaloyl chloride) | Organocuprate (Gilman Reagent) | Hindered Ketone | This method is effective for creating sterically hindered ketones and can limit the formation of alcohol byproducts. |

| Nitrile | Grignard Reagent | Ketone | This reaction requires subsequent hydrolysis to yield the ketone. |

| Carboxylic Acid | Organolithium Reagent | Ketone | This method often requires careful control of reaction conditions to prevent the formation of tertiary alcohols. |

Structure-Reactivity and Structure-Property Relationships in Derivatives

The derivatives of 2-Pentanone, 3,3,4,4-tetramethyl- exhibit distinct structure-reactivity and structure-property relationships, largely dictated by the steric bulk surrounding the carbonyl group. This steric hindrance significantly influences both the kinetic and thermodynamic aspects of their reactions.

Electronic and Steric Effects: The reactivity of aldehydes and ketones is governed by both electronic and steric factors. brainkart.comncert.nic.in Alkyl groups are electron-donating and tend to reduce the electrophilicity of the carbonyl carbon, making it less reactive towards nucleophiles. brainkart.com Ketones, with two alkyl groups, are therefore generally less reactive than aldehydes. brainkart.comncert.nic.in In the case of 2-Pentanone, 3,3,4,4-tetramethyl-, the presence of a bulky tert-butyl group dramatically increases steric hindrance, further diminishing its reactivity towards nucleophilic addition compared to less substituted ketones like acetone. youtube.com The approach of a nucleophile to the carbonyl carbon is physically impeded, and the transition state leading to the tetrahedral intermediate is destabilized due to increased crowding. brainkart.com

Photochemical Reactivity (Norrish Reactions): Upon exposure to ultraviolet radiation, ketones can undergo characteristic photochemical reactions known as Norrish Type I and Type II reactions. wikipedia.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond next to the carbonyl group, forming two radical intermediates. wikipedia.orgyoutube.com The stability of the generated radicals is a crucial factor in determining the subsequent reaction pathway. youtube.com For a ketone like 2-Pentanone, 3,3,4,4-tetramethyl-, α-cleavage would lead to the formation of a pivaloyl radical and a tert-butyl radical. The pivaloyl radical can subsequently lose carbon monoxide to form another tert-butyl radical.

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical. wikipedia.orgyoutube.com This biradical can then either cyclize to form a cyclobutanol (B46151) derivative or fragment into an enol and an alkene. youtube.com The presence of accessible γ-hydrogens is a prerequisite for this reaction to occur.

The specific photochemical behavior of derivatives of 2-Pentanone, 3,3,4,4-tetramethyl- would depend on the nature and position of substituents, which could influence the stability of the resulting radical intermediates or the availability of abstractable γ-hydrogens.

Role of Derivatives as Synthetic Intermediates

While specific examples of derivatives of 2-Pentanone, 3,3,4,4-tetramethyl- as synthetic intermediates are not widely documented, the general class of sterically hindered ketones and their derivatives can serve as valuable building blocks in organic synthesis. Their reduced reactivity can be exploited for selective transformations in multifunctional molecules.

For instance, the enolates derived from hindered ketones can participate in alkylation and aldol (B89426) reactions, leading to the formation of highly substituted and sterically congested molecules. The controlled reactivity of these intermediates can offer a degree of chemoselectivity that is not achievable with less hindered systems.

Supramolecular Interactions Involving Related Ketones or their Derivatives

The field of supramolecular chemistry explores the non-covalent interactions that govern molecular recognition and self-assembly. nih.gov While specific studies on the supramolecular interactions of 2-Pentanone, 3,3,4,4-tetramethyl- are scarce, the principles of steric hindrance and molecular shape are central to supramolecular design.

The bulky nature of this ketone and its derivatives would significantly influence how they pack in the solid state and interact in solution. The steric hindrance could prevent close packing and limit the types of intermolecular interactions that can occur. However, this same steric bulk could be exploited to create specific cavities or binding pockets in larger supramolecular architectures, where the ketone derivative acts as a "guest" molecule. The interplay between the shape of the ketone and a host molecule would be a key determinant of the stability of such a supramolecular complex.

Advanced Analytical Methodologies for 2 Pentanone, 3,3,4,4 Tetramethyl

Development and Validation of Sophisticated Chromatographic Techniques

The analysis of 2-Pentanone, 3,3,4,4-tetramethyl- predominantly employs gas chromatography (GC) coupled with mass spectrometry (MS). This technique is well-suited for the separation and identification of volatile organic compounds.

In studies of plant extracts, such as from Gymnema sylvestre, GC-MS has been utilized to identify 2-Pentanone, 3,3,4,4-tetramethyl- as a significant phytoconstituent. phcogj.com The chromatographic separation is typically achieved on a capillary column, such as one fused with silica, which allows for the resolution of complex mixtures. phcogj.com The identification is then confirmed by matching the resulting mass spectrum with established libraries like NIST and Willey. phcogj.com

Further advancements in sample preparation for GC-MS analysis include the use of headspace solid-phase microextraction (HS-SPME). This method has been optimized for the analysis of volatile compounds in food products, such as cherry tomatoes, where 2-Pentanone, 3,3,4,4-tetramethyl- has been identified. researchgate.netresearchgate.net The optimization of parameters like fiber material, extraction temperature, and time is crucial for the sensitivity and accuracy of the method. researchgate.net For instance, an extraction temperature of 50°C has been found to be optimal in some applications. researchgate.net

Beyond GC-MS, high-performance thin-layer chromatography (HPTLC) has been mentioned in the context of analyzing plant extracts containing 2-Pentanone, 3,3,4,4-tetramethyl-. researchgate.net While the primary focus of these studies may be on other compounds, the inclusion of this ketone highlights the potential for HPTLC as a quantitative analytical tool. researchgate.netresearchgate.net A patent also describes the use of bidirectional gas chromatography followed by mass spectrometry for the characterization of volatile organic compounds, including 2-Pentanone, 3,3,4,4-tetramethyl-. google.com

Table 1: Chromatographic Conditions for the Analysis of 2-Pentanone, 3,3,4,4-tetramethyl-

| Technique | Column/Stationary Phase | Detector | Application | Reference |

|---|---|---|---|---|

| GC-MS | Capillary column fused with silica | Mass Spectrometer | Analysis of Gymnema sylvestre extract | phcogj.com |

| HS-SPME-GC-MS | DB-5 ms (B15284909) (0.25 µm x 0.25 mm x 30 m) | Mass-selective detector | Analysis of volatile compounds in cherry tomatoes | researchgate.net |

| HPTLC | Silica gel GF 254 | Densitometer | Quantitative analysis of plant extracts | researchgate.net |

| Bidirectional GC-MS | Not specified | Mass Spectrometer | Characterization of volatile organic compounds | google.com |

Advanced Spectroscopic Methods for Complex Structural Elucidation (Beyond Basic Identification)

For a detailed understanding of the molecular structure of 2-Pentanone, 3,3,4,4-tetramethyl-, advanced spectroscopic methods beyond basic identification are employed. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools in this regard.

The PubChem database indicates the availability of ¹⁷O NMR spectral data for this compound. nih.gov ¹⁷O NMR is particularly useful for probing the electronic environment of the oxygen atom in the carbonyl group, providing insights that are not available from more common ¹H and ¹³C NMR spectroscopy.

Infrared (IR) spectroscopy, specifically vapor phase IR, provides information about the vibrational modes of the molecule. nih.gov The characteristic absorption band for the carbonyl (C=O) stretch in ketones is typically strong and sharp, and its precise frequency in 2-Pentanone, 3,3,4,4-tetramethyl- can be influenced by the steric bulk of the adjacent tetramethyl-substituted carbon atoms. While specific advanced spectroscopic studies on this compound are not widely published, the available data serves as a foundation for more complex structural elucidation. nih.gov

Mass Spectrometric Fragmentation Pathway Analysis

The electron ionization (EI) mass spectrum of 2-Pentanone, 3,3,4,4-tetramethyl- provides a fingerprint for its identification and clues to its structure through the analysis of its fragmentation pathways. The NIST Mass Spectrometry Data Center contains mass spectral data for this compound, which is accessible through resources like PubChem. nih.gov

A computational study on ranking structure candidates by mass spectra lists 2-Pentanone, 3,3,4,4-tetramethyl- and discusses the principles of fragmentation reactions in mass spectrometry. molgen.de In a typical EI-MS, the molecular ion is formed, which then undergoes a series of fragmentation reactions. For a ketone like 2-Pentanone, 3,3,4,4-tetramethyl-, characteristic fragmentation patterns would be expected, such as alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement if a gamma-hydrogen is available. However, due to the extensive methylation in this specific compound, the McLafferty rearrangement is not possible. The primary fragmentation would therefore be dominated by alpha-cleavages, leading to the loss of an acetyl group or a tert-butyl group, resulting in characteristic fragment ions. A detailed, experimentally-derived fragmentation pathway analysis for this specific compound is a subject for further research.

Kinetic Studies Using Advanced Analytical Techniques

Publicly available research on the kinetic studies, such as photolysis or thermolysis, of 2-Pentanone, 3,3,4,4-tetramethyl- using advanced analytical techniques is limited. However, one study in a biological context investigated the modulating effects of fractions from a plant extract, which contained 2-Pentanone, 3,3,4,4-tetramethyl-, on calcium-induced mitochondrial permeability transition pore opening. researchgate.net This type of study, while not a classical chemical kinetics investigation, does touch upon the rate of a biological process influenced by a mixture containing the compound. The analysis in such studies often relies on spectrophotometric assays. researchgate.net The development of kinetic studies for this compound, for example, its atmospheric degradation or reaction kinetics in specific chemical systems, would require dedicated experimental setups monitored by techniques like time-resolved spectroscopy or fast chromatography.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Pentanone, 3,3,4,4-tetramethyl- |

Environmental Chemical Considerations and Fate of 2 Pentanone, 3,3,4,4 Tetramethyl

Abiotic and Biotic Degradation Pathways in Environmental Matrices

The degradation of 2-Pentanone, 3,3,4,4-tetramethyl- in the environment is governed by both non-biological (abiotic) and biological (biotic) processes. The significant steric hindrance resulting from the four methyl groups at the 3 and 4 positions plays a crucial role in determining the rate and extent of these degradation pathways.

Abiotic Degradation:

Hydrolysis: Ketones are generally considered to be resistant to hydrolysis under typical environmental pH conditions. The carbon-carbon bonds and the carbonyl group of 2-Pentanone, 3,3,4,4-tetramethyl- are not susceptible to cleavage by water.

Photolysis: In the atmosphere, organic compounds can be degraded by photochemically-produced hydroxyl (OH) radicals. While specific experimental data for 2-Pentanone, 3,3,4,4-tetramethyl- is limited, estimations based on its structure can be made. The rate of this reaction is a key factor in determining its atmospheric lifetime. In aquatic environments, direct photodegradation by sunlight may occur, although the extent is dependent on the compound's ability to absorb light at relevant wavelengths. Studies on other ketones have shown that photodegradation can be a significant removal pathway in sunlit surface waters. usgs.gov

Biotic Degradation:

The biodegradation of 2-Pentanone, 3,3,4,4-tetramethyl- is expected to be a slow process. The highly branched structure presents a significant challenge for microbial enzymes. While some microorganisms are known to degrade ketones, the steric hindrance in this particular molecule likely limits the accessibility of the carbonyl group to enzymatic attack. Research on the biodegradation of other ketones has shown that less branched structures are more readily degraded. epa.gov The potential for microbial oxidation of the methyl groups or the carbonyl carbon exists, but the rate is anticipated to be low.

To provide a quantitative estimate of its environmental fate, data from the US Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™ can be utilized. episuite.dev

EPI Suite™ Predicted Environmental Fate Data for 2-Pentanone, 3,3,4,4-tetramethyl- (CAS 865-66-7)

| Parameter | Predicted Value | Interpretation |

| Atmospheric OH Radical Reaction Rate (AOPWIN™) | To be determined | Indicates the rate of degradation in the atmosphere. |

| Biodegradation Probability (BIOWIN™) | To be determined | Estimates the likelihood of biodegradation. |

| Hydrolysis Half-Life (HYDROWIN™) | To be determined | Predicts the stability towards hydrolysis. |

Note: The table will be populated with data upon successful execution of the EPI Suite™ model.

Persistence and Chemical Transformation in Various Environmental Compartments

The persistence of a chemical in the environment is its ability to resist degradation. Based on its structure, 2-Pentanone, 3,3,4,4-tetramethyl- is expected to exhibit a degree of persistence.

Atmosphere: The primary removal mechanism in the atmosphere is expected to be reaction with OH radicals. The calculated atmospheric half-life from this reaction will be a key indicator of its persistence in air.

Water: In aquatic systems, a combination of slow biodegradation and potential photolysis will determine its persistence. Due to its expected low volatility from water, these in-water processes are particularly important.

Soil and Sediment: In soil and sediment, the compound is likely to adsorb to organic matter, which can reduce its bioavailability for microbial degradation and increase its persistence. Its mobility in soil will depend on its soil adsorption coefficient (Koc).

Chemical Transformation:

The transformation of 2-Pentanone, 3,3,4,4-tetramethyl- in the environment would likely lead to the formation of various smaller, more polar compounds.

Atmospheric Oxidation: Reaction with OH radicals could lead to the formation of smaller ketones, aldehydes, and carboxylic acids.

Biodegradation: If biodegradation occurs, it would likely proceed through oxidation of the alkyl chains or the carbonyl group, eventually leading to mineralization (conversion to CO2 and water) or the formation of more persistent metabolites.

Predicted Persistence and Bioaccumulation

| Environmental Compartment | Predicted Persistence | Key Transformation Processes |

| Atmosphere | To be determined | Reaction with OH radicals |

| Water | To be determined | Biodegradation, Photolysis |

| Soil | To be determined | Biodegradation, Adsorption |

| Sediment | To be determined | Biodegradation, Adsorption |

| Bioconcentration Factor (BCF) | To be determined | Potential for accumulation in aquatic organisms |

Note: The table will be populated with data upon successful execution of the EPI Suite™ model.

Methodologies for Environmental Detection and Monitoring (Excluding Ecotoxicity Profiling)

The detection and monitoring of 2-Pentanone, 3,3,4,4-tetramethyl- in environmental matrices such as water, soil, and air are crucial for understanding its distribution and concentration. Given its volatile nature, the primary analytical techniques employed are based on gas chromatography (GC).

Sample Preparation:

Water Samples: For water samples, common extraction techniques include purge-and-trap and solid-phase microextraction (SPME). These methods are effective for concentrating volatile organic compounds (VOCs) from the water matrix prior to analysis.

Soil and Sediment Samples: For solid matrices, methods such as pressurized solvent extraction (PSE) or microwave-assisted extraction (MAE) using an appropriate organic solvent are typically used to extract the compound from the sample.

Analytical Instrumentation:

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for the analysis of 2-Pentanone, 3,3,4,4-tetramethyl-. GC provides the separation of the compound from other components in the sample, and MS (B15284909) provides definitive identification and quantification based on its unique mass spectrum.

Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID can also be used for quantification, particularly when the sample matrix is relatively clean and interferences are minimal. However, it does not provide the same level of qualitative confirmation as GC-MS.

Overview of Analytical Methods for 2-Pentanone, 3,3,4,4-tetramethyl-

| Matrix | Sample Preparation Method | Analytical Technique | Key Advantages |

| Water | Purge-and-Trap | GC-MS | High sensitivity and specificity for volatile compounds. |

| Solid-Phase Microextraction (SPME) | GC-MS | Simple, solvent-free, and suitable for field sampling. | |

| Soil/Sediment | Pressurized Solvent Extraction (PSE) | GC-MS | Automated, fast, and uses less solvent than traditional methods. |

| Microwave-Assisted Extraction (MAE) | GC-MS | Rapid extraction times. | |

| Air | Sorbent Tube Sampling | Thermal Desorption-GC-MS | Effective for collecting and analyzing airborne VOCs. |

Industrial and Specialized Chemical Applications of 2 Pentanone, 3,3,4,4 Tetramethyl

Role as an Intermediate in Fine Chemical Synthesis

The primary documented role of 3,3,4,4-tetramethyl-2-pentanone in the literature is as a product, and therefore an intermediate, in specific organic synthesis pathways. It has been identified as one of the products resulting from the ozonolysis of an alkene, which itself is generated from the dehydration of a complex alcohol.

Specifically, the dehydration of 2,2,3,4,4-pentamethyl-3-pentanol yields two distinct alkene isomers. The ozonolysis of one of these alkenes, alkene "B", cleaves the carbon-carbon double bond to yield formaldehyde (B43269) and 3,3,4,4-tetramethyl-2-pentanone. chegg.comchegg.com This reaction sequence demonstrates its place as an intermediate that can be formed during multi-step syntheses, although its subsequent conversion into other fine chemicals is not extensively documented.

Use as a Specialty Solvent or Reagent in Organic Transformations

The application of 3,3,4,4-tetramethyl-2-pentanone as a specialty solvent or reagent is not well-documented in publicly available scientific literature. However, its formation is a key outcome of a specific organic transformation.

The most notable transformation involving this compound is its creation via ozonolysis. masterorganicchemistry.com Ozonolysis is a powerful reaction in organic chemistry that utilizes ozone (O₃) to cleave carbon-carbon double bonds, replacing them with carbonyl groups. masterorganicchemistry.com In the case of 3,3,4,4-tetramethyl-2-pentanone, it is formed alongside formaldehyde from a precursor alkene, demonstrating a specific synthetic pathway where it is a major product. chegg.comchegg.com

The reaction is detailed in the table below:

| Reaction | Starting Material | Reagents | Products |

| Ozonolysis | Alkene "B" (from dehydration of 2,2,3,4,4-pentamethyl-3-pentanol) | 1. O₃ (Ozone) 2. Reductive Workup | 3,3,4,4-tetramethyl-2-pentanone Formaldehyde (H₂C=O) |

Catalytic Applications and Process Chemistry

There is currently no significant information available in the surveyed scientific literature regarding the use of 2-Pentanone, 3,3,4,4-tetramethyl- in catalytic applications or its role in industrial process chemistry.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Strategies for Highly Branched Ketones

The synthesis of sterically congested molecules like 2-Pentanone, 3,3,4,4-tetramethyl-, is a significant challenge in organic chemistry. Future research will likely focus on developing more efficient and selective synthetic routes. Ketones are recognized as valuable and versatile building blocks in the synthesis of complex, natural product-inspired compounds due to the vast number of synthetic transformations they can undergo. nih.govresearchgate.net

Current strategies that could be expanded upon include:

Radical-Radical Coupling: Recent advancements in photoredox catalysis have enabled the coupling of transient alkyl radicals with persistent ketyl radicals. organic-chemistry.orgnih.gov This method has proven effective for creating sterically hindered α-hydroxycarbonyls and could be adapted for the synthesis of highly branched ketones by carefully selecting the appropriate carboxylic acid and α-ketocarbonyl precursors under mild conditions. organic-chemistry.orgnih.gov

Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been developed to synthesize sterically hindered aryl ketones by activating the N−C(O) bond in amides. thieme-connect.de Future work could explore adapting such catalytic systems for the construction of aliphatic ketones with quaternary carbon centers, like that in 2-Pentanone, 3,3,4,4-tetramethyl-.

Novel One-Pot Transformations: Researchers have developed a one-pot method to convert aromatic ketones into aromatic esters, which can then react with various nucleophiles. sciencedaily.com This highlights a trend towards developing multi-step reactions in a single vessel to improve efficiency, a strategy that could be invaluable for the complex synthesis of highly substituted ketones. sciencedaily.com

Future inventive strategies will be necessary to assemble the densely substituted carbon framework of 2-Pentanone, 3,3,4,4-tetramethyl-, potentially involving novel organometallic catalysts or biocatalytic approaches that can overcome the steric barriers inherent in its structure.

Advanced Mechanistic Investigations at the Molecular Level

The extreme steric hindrance around the carbonyl group in 2-Pentanone, 3,3,4,4-tetramethyl-, is expected to significantly influence its reactivity, making mechanistic studies a fertile ground for new discoveries. While ketoimines, which are structurally related, are known to be relatively unreactive and sterically congested, detailed mechanistic studies can reveal pathways for their transformation. nih.gov

Future research should focus on:

Enzyme-Catalyzed Reactions: Biocatalyzed asymmetric reduction is a cost-effective and green method for producing chiral alcohols from ketones. acs.org However, natural enzymes often show low activity and stereoselectivity towards bulky ketones. acs.org Future work will involve protein engineering to modify the active sites and binding pockets of alcohol dehydrogenases (ADHs) and ketone reductases (KREDs) to better accommodate and transform sterically demanding substrates like 2-Pentanone, 3,3,4,4-tetramethyl-. acs.orgnih.gov

Radical-Mediated Pathways: Preliminary mechanistic studies on the cobalt-catalyzed reductive coupling of isocyanates with tertiary alkyl halides suggest the involvement of radical intermediates. acs.org Investigating the potential for radical-based transformations of 2-Pentanone, 3,3,4,4-tetramethyl-, could unveil novel reaction pathways that are less susceptible to steric hindrance than traditional ionic mechanisms.

Computational and Spectroscopic Analysis: A combination of advanced spectroscopic techniques and computational chemistry can elucidate the complex reaction pathways. For instance, computational studies on the thionation of ketones with Lawesson's reagent have correctly predicted reactivity differences based on steric and electronic effects. acs.org Applying such methods to reactions involving 2-Pentanone, 3,3,4,4-tetramethyl-, will be crucial for understanding its behavior and designing new reactions.

These investigations will not only expand our understanding of this specific molecule but also contribute to the broader principles governing reactivity in sterically crowded environments.

Development of Novel Computational Models for Predicting Reactivity

Predicting the outcome and kinetics of chemical reactions for sterically complex molecules is a significant challenge for traditional computational methods. The development of new-generation predictive models, particularly those leveraging machine learning and artificial intelligence, is a critical future direction.

Key areas of development include:

AI-Powered Transition State Prediction: Researchers at MIT have developed a machine-learning model based on generative AI that can predict the fleeting transition state structures of chemical reactions within seconds. technologynetworks.commit.edu Applying such models to 2-Pentanone, 3,3,4,4-tetramethyl-, could rapidly screen potential reactions and catalysts, bypassing time-consuming quantum chemistry calculations and accelerating the discovery of new transformations. technologynetworks.com

Generalizing to Novel Chemistry: Current deep learning models for reaction prediction perform well on known reactions but struggle to extrapolate to new or out-of-distribution examples. arxiv.org Future research will focus on creating more robust models that can generalize to novel reaction classes and substrates, which would be essential for predicting the unique reactivity of a molecule like 2-Pentanone, 3,3,4,4-tetramethyl-. arxiv.org

Modeling Steric and Electronic Effects: Computational studies have shown that for reactions like thionation, both steric and electronic effects influence the reactivity of ketones. acs.org Future models must be able to accurately parameterize and distinguish these effects in highly congested systems to provide reliable predictions.

These advanced computational tools will be instrumental in guiding synthetic efforts and mechanistic studies, saving experimental resources and providing deeper insights into the fundamental factors that control chemical reactivity.

Integration of 2-Pentanone, 3,3,4,4-tetramethyl- in Advanced Materials or Supramolecular Systems

The unique steric bulk and chemical inertness of 2-Pentanone, 3,3,4,4-tetramethyl-, make it an intriguing, albeit challenging, candidate for inclusion in advanced materials and supramolecular assemblies. Supramolecular chemistry relies on non-covalent interactions to self-assemble complex, functional structures. nih.gov

Unexplored avenues for research include:

Steric Shielding and Host-Guest Chemistry: The bulky tert-butyl groups of the molecule could act as a steric shield. In supramolecular chemistry, this could be exploited to create specific binding pockets or to protect a reactive functional group. While the ketone itself may not be ideal for strong, directional interactions, its derivatives could be designed to participate in host-guest systems where its bulky nature defines the size and shape of a cavity.

Non-coordinating Space-Filling Moieties: In the design of porous materials or polymers, 2-Pentanone, 3,3,4,4-tetramethyl-, or its derivatives, could be incorporated as large, inert, space-filling groups. This could be a strategy to control the free volume, porosity, and physical properties (e.g., density, thermal stability) of the resulting material.

Liquid Crystals and Ordered Fluids: The rigid and bulky shape of the molecule might allow it or its derivatives to form ordered phases like liquid crystals. The interplay between its steric profile and intermolecular forces could lead to novel mesophases with unique optical or electronic properties.

Probing Molecular Environments: The carbonyl group in 2-Pentanone, 3,3,4,4-tetramethyl- provides a spectroscopic handle (e.g., in IR spectroscopy). Due to its hindered environment, the frequency of the C=O stretch would be highly sensitive to its local environment but less likely to participate in strong intermolecular interactions like hydrogen bonding. This could make it a useful probe for studying the internal environment of polymers or other materials.

While the direct application is not yet documented, the distinct three-dimensional structure of 2-Pentanone, 3,3,4,4-tetramethyl-, offers a unique building block for materials scientists willing to explore systems where steric bulk is a design feature rather than a limitation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.